Cinnolin-4-ol

Übersicht

Beschreibung

Molecular Structure Analysis

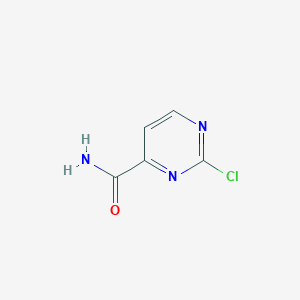

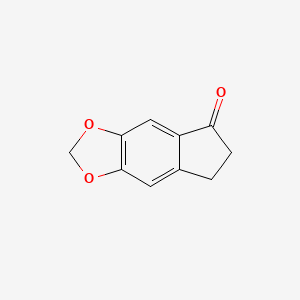

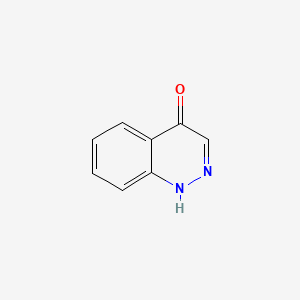

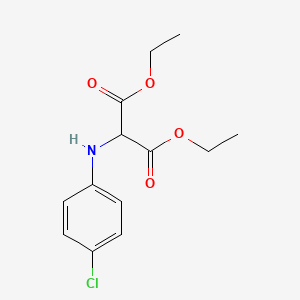

The molecular structure of 4-Cinnolinol consists of a cinnoline backbone with a hydroxyl group attached. The InChI representation of its structure isInChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Physical and Chemical Properties Analysis

4-Cinnolinol has a molecular weight of 146.15 g/mol . It has a computed XLogP3 value of 0.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen

Studien zur Tautomerie

Cinnolin-4-ol ist eine Verbindung, die im Studium der Tautomerie von Interesse ist. Tautomerie bezeichnet die Fähigkeit einer chemischen Verbindung, in zwei oder mehr interkonvertierbaren Formen zu existieren. Detaillierte NMR-spektroskopische Untersuchungen zeigen, dass this compound in deuterierter Dimethylsulfoxidlösung ausschließlich in der Cinnolin-4(1H)-on-Form vorliegt . Diese Eigenschaft ist wichtig für das Verständnis des Verhaltens von heteroaromatischen Verbindungen, was Auswirkungen auf Bereiche wie Wirkstoffdesign und Molekularbiologie hat.

Medizinische Chemie

Der Cinnolinkern, der in this compound vorhanden ist, ist eine entscheidende strukturelle Untereinheit in vielen Verbindungen mit pharmazeutischen Eigenschaften. Cinnolinderivate, einschließlich this compound, zeigen ein breites Spektrum pharmakologischer Aktivitäten wie antibakterielle, antifungale, antimalarielle, entzündungshemmende, analgetische, anxiolytische und Antitumoraktivitäten . Diese Eigenschaften machen this compound zu einem wertvollen Gerüst bei der Entwicklung neuer Arzneimittel.

Antimikrobielle Mittel

This compound-Derivate wurden ausgiebig als antimikrobielle Mittel untersucht. Zum Beispiel ist Cinoxacin, ein häufig verwendetes Medikament bei Harnwegsinfektionen, ein Derivat des Cinnolinsystems . Die anhaltende Notwendigkeit, neue Verbindungen gegen arzneimittelresistente und arzneimittelresistente Krankheitserreger zu entwickeln, macht this compound zu einer wichtigen Verbindung für die Synthese potenzieller antimikrobieller Mittel.

Berechnungschemie

In der Berechnungschemie wird this compound in Studien zu Oxidations-Reduktionsreaktionen verwendet. Rechnerische Studien, die geometrische Optimierungen und Berechnungen der Funktionentheorie umfassen, helfen bei der Bestimmung der Reduktions- und Oxidationspotenziale von this compound in der wässrigen Phase . Solche Studien sind wichtig, um die Reaktivität und Stabilität pharmazeutischer Verbindungen vorherzusagen.

Synthese von heterocyclischen Verbindungen

This compound dient aufgrund seiner einfachen Verfügbarkeit aus 2-Aminoacetophenon über die Borsche-Synthese als zentrales Synthon bei der Konstruktion von 4-substituierten Cinnolinen . Dies macht es zu einem wichtigen Ausgangsmaterial bei der Synthese verschiedener heterocyclischer Verbindungen, die in der organischen Chemie und in der Arzneimittelentwicklung von großer Bedeutung sind.

Biologische Bedeutung

Die Untersuchung von this compound ist auch aufgrund seiner biologischen Bedeutung von Bedeutung. Die tautomere Form von Nukleinsäurebasen, die durch Verbindungen wie this compound beeinflusst werden kann, ist entscheidend für die Basenpaarung im DNA-Molekül . Das Verständnis dieser Wechselwirkungen kann zu Erkenntnissen über genetische Prozesse und die Entwicklung von Gentherapien führen.

Wirkmechanismus

Target of Action

Cinnoline derivatives, in general, have been found to exhibit a broad spectrum of pharmacological activities, suggesting that they may interact with multiple targets .

Mode of Action

Cinnolin-4-ol exists exclusively in the cinnolin-4(1H)-one form in deuteriodimethyl sulfoxide solution . This tautomeric form could potentially influence its interaction with its targets.

Result of Action

Cinnoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities .

Biochemische Analyse

Biochemical Properties

4-Cinnolinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-Cinnolinol has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The hydroxyl group in 4-Cinnolinol allows it to form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity .

Cellular Effects

4-Cinnolinol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Cinnolinol can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 4-Cinnolinol involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. For example, 4-Cinnolinol has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cinnolinol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Cinnolinol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 4-Cinnolinol in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Cinnolinol vary with different dosages in animal models. At low doses, 4-Cinnolinol may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .

Metabolic Pathways

4-Cinnolinol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction of 4-Cinnolinol with metabolic enzymes can also influence the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of 4-Cinnolinol within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, 4-Cinnolinol can be transported to different cellular compartments, where it exerts its biological effects. The compound’s localization and accumulation within cells can be influenced by its interactions with transport proteins and binding sites on cellular membranes .

Subcellular Localization

4-Cinnolinol exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and experimental conditions. The presence of targeting signals and post-translational modifications can direct 4-Cinnolinol to specific compartments or organelles, where it can interact with target biomolecules and influence cellular processes .

Eigenschaften

IUPAC Name |

1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMBERDMCRCVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236364 | |

| Record name | 4-Cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-66-1, 18514-84-6 | |

| Record name | 4-Cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cinnolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydrocinnolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CINNOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS8838BCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)

![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)